8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
CAS No.: 99849-17-9
Cat. No.: VC3840563
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99849-17-9 |
|---|---|
| Molecular Formula | C9H8ClNO4 |
| Molecular Weight | 229.62 g/mol |
| IUPAC Name | 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine |
| Standard InChI | InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2 |
| Standard InChI Key | PSVFVAYNOKLOMR-UHFFFAOYSA-N |
| SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1 |
| Canonical SMILES | C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Features
The compound’s core consists of a benzo dioxine scaffold—a fused benzene ring with two oxygen atoms at the 1- and 3-positions. Substituents include:
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Chloromethyl group (-CHCl) at position 8
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Nitro group (-NO) at position 6
The SMILES notation clarifies the connectivity, while the InChIKey PSVFVAYNOKLOMR-UHFFFAOYSA-N provides a unique stereochemical identifier . The planar benzodioxine system suggests limited conformational flexibility, which may influence reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.62 g/mol | |
| SMILES | C1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1 | |
| InChIKey | PSVFVAYNOKLOMR-UHFFFAOYSA-N | |
| Boiling Point | 419.6 ± 45.0 °C (760 mmHg) |
Synthesis and Reactivity
Reported Synthetic Routes
While no direct synthesis of 8-chloromethyl-6-nitro-4H-benzo dioxine is documented, analogous benzodioxine derivatives are typically synthesized through:
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Esterification and Alkylation: Starting from dihydroxybenzoic acid, esterification followed by alkylation with dihaloalkanes forms the dioxane ring .
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Nitration: Electrophilic aromatic nitration introduces the nitro group, as seen in the synthesis of PARP1 inhibitors .
-
Chloromethylation: Friedel-Crafts or Mannich reactions could install the chloromethyl group, though specific conditions for this compound remain unpublished .
Predicted Reactivity
-
Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation to amine) .
-
Chloromethyl Group: Participates in nucleophilic substitutions (e.g., SN2 with amines or thiols) .
-
Benzodioxine Ring: Resistant to oxidation but may undergo electrophilic substitution at unoccupied positions .
Physicochemical Properties
Spectral and Collision Cross-Section Data
Mass spectrometry adducts and collision cross-sections (CCS) provide insights into gas-phase behavior:
Table 2: Predicted Collision Cross-Sections
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 230.02147 | 142.0 |
| [M+Na]+ | 252.00341 | 156.9 |
| [M-H]- | 228.00691 | 148.4 |
These values aid in LC-MS/MS method development for detecting the compound in complex matrices.
| Parameter | Detail |
|---|---|
| UN Number | 3261 |
| Packing Group | II |
| Transport Class | 8 (Corrosive Substances) |
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